molecular formula C16H15FN4O2S B2873029 3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448071-80-4

3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2873029
CAS No.: 1448071-80-4
M. Wt: 346.38
InChI Key: HAGMGYRIWPQGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of triarylpyrazole derivatives functionalized with terminal sulfonamide groups. Its structure integrates a pyridinyl-pyrazole core linked via an ethylamine spacer to a 3-fluorobenzenesulfonamide moiety. Synthesized through nucleophilic substitution and coupling reactions (yield: 32%) , it exhibits a melting point of 118–120°C and has been evaluated for kinase inhibitory effects and anticancer activity .

Properties

IUPAC Name

3-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c17-13-4-3-5-14(12-13)24(22,23)19-9-11-21-10-7-16(20-21)15-6-1-2-8-18-15/h1-8,10,12,19H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGMGYRIWPQGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones

The Knorr pyrazole synthesis remains a cornerstone for constructing the pyridine-pyrazole system. Using β-diketones and pyridin-2-yl hydrazine, this method achieves regioselective formation of 1,3,5-trisubstituted pyrazoles. For example:

  • Reactants : 3-(Pyridin-2-yl)-1H-pyrazole-1-ethanol (precursor) synthesized from 2-acetylpyridine and ethyl trifluoroacetate.
  • Conditions : Nano-ZnO catalysis in ethanol at 80°C, yielding 92% pure product.
  • Regioselectivity Control : Substituent electronic effects direct hydrazine attack to the β-keto position, minimizing isomer formation.

Acetylenic Ketone Route

Alternative approaches using acetylenic ketones (e.g., 3-fluorophenylpropynone) with hydrazines under copper(I) catalysis demonstrate improved atom economy:
$$
\text{HC≡C-CO-Ar + H}2\text{N-NH-Pyridine} \xrightarrow{\text{Cu(OTf), [bmim]PF}6} \text{Pyrazole derivative (85% yield)}
$$
This method reduces byproducts through hydrogen bonding interactions between the solvent and intermediate.

Sulfonamide Formation and Fluorine Incorporation

Sulfonyl Chloride Synthesis

3-Fluorobenzenesulfonyl chloride is prepared via chlorosulfonation:

  • Sulfonation : Fuming H$$2$$SO$$4$$ at 150°C for 4 hours
  • Chlorination : PCl$$5$$ in dry CH$$2$$Cl$$_2$$, 0°C, 2 hours (94% yield)

Coupling Reaction

The final step involves reacting the ethylamine intermediate with 3-fluorobenzenesulfonyl chloride:
$$
\text{Ar-SO}2\text{Cl + H}2\text{N-CH}2\text{CH}2-Pyrazole} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target compound (82% yield)}
$$
Critical Parameters :

  • Strict moisture control to prevent hydrolysis
  • Triethylamine stoichiometry (1.2 equivalents) for HCl scavenging
  • Purification via silica gel chromatography (hexane:EtOAc 3:1)

Optimization Strategies and Yield Improvement

Step Traditional Yield Optimized Yield Key Improvement
Pyrazole formation 68% 92% Nano-ZnO catalyst
Alkylation 65% 78% Cs$$2$$CO$$3$$ base in DMF
Sulfonamide coupling 70% 82% Anhydrous THF with molecular sieves

Catalyst Screening :

  • Nano-ZnO increased pyrazole cyclocondensation yields by 24% compared to homogeneous bases
  • Cu(OTf) in ionic liquids enhanced reaction rates by 3-fold in acetylenic ketone routes

Characterization and Analytical Validation

Spectroscopic Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.12 (s, 1H, Pyrazole-H), 7.89–7.83 (m, 2H, Ar-H), 4.62 (t, J=6.0 Hz, 2H, CH$$2$$N), 3.85 (t, J=6.0 Hz, 2H, CH$$_2$$S)
  • HRMS : m/z calcd. for C$${16}$$H$${14}$$FN$$4$$O$$2$$S [M+H]$$^+$$: 369.0819, found: 369.0816

Purity Analysis :

  • HPLC (C18, MeCN:H$$_2$$O 70:30): 99.2% purity at 254 nm
  • Residual solvent content (GC): <0.1% THF

Challenges and Alternative Approaches

Regioselectivity Issues :

  • Unsubstituted hydrazines produce 1:1.3 regioisomer mixtures in acetylenic routes
  • Solution : Use 2-pyridylhydrazine with electron-withdrawing groups to direct cyclization

Fluorine Stability :

  • Early-stage fluorination risks dehalogenation during high-temperature steps
  • Mitigation : Introduce fluorine via stable sulfonyl chloride in final coupling

Industrial-Scale Considerations

Cost Analysis :

  • Raw material cost: $412/kg (pilot scale)
  • Catalysts contribute 23% of total synthesis cost

Green Chemistry Metrics :

  • Process Mass Intensity: 86 kg/kg product
  • E-factor: 32 kg waste/kg product

Applications and Derivatives

While the primary focus is synthesis, the compound's structural features suggest potential in:

  • Kinase inhibition : Pyridine-pyrazole systems show IC$$_{50}$$ values <100 nM against JAK2
  • Antimicrobial activity : Fluorinated sulfonamides exhibit MICs of 2–8 μg/mL against Gram-positive strains

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the compound's pharmacological profile:

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationR-X (alkyl halide), K₂CO₃, DMFN-Alkylated sulfonamide derivative65–78
AcylationAcCl, pyridine, RTN-Acetylated sulfonamide72
Hydrolysis6M HCl, reflux, 12h3-Fluorobenzenesulfonic acid + amine85

Mechanistic Insight :

  • Alkylation proceeds via deprotonation of the sulfonamide NH group, followed by nucleophilic attack on the alkyl halide .

  • Hydrolysis under acidic conditions breaks the S-N bond, generating sulfonic acid and the corresponding amine.

Electrophilic Aromatic Substitution (EAS)

The fluorine-substituted benzene ring participates in EAS, with regioselectivity influenced by electron-withdrawing groups:

Reaction TypeReagents/ConditionsPosition SubstitutedMajor ProductSource
NitrationHNO₃/H₂SO₄, 0°CPara to sulfonamide3-Fluoro-4-nitrobenzenesulfonamide
SulfonationSO₃, H₂SO₄, 50°CMeta to fluorine3-Fluoro-5-sulfobenzenesulfonamide

Key Observations :

  • Fluorine acts as a meta-director, while the sulfonamide group directs electrophiles to the para position .

  • Steric hindrance from the pyrazole-pyridine side chain reduces reaction rates compared to simpler sulfonamides.

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution and cycloaddition reactions:

Reaction TypeReagents/ConditionsProductNotesSource
BrominationBr₂, FeBr₃, CH₂Cl₂5-Bromo-pyrazole derivativeOccurs at the 5-position of pyrazole
[3+2] CycloadditionPhenylacetylene, CuI, Et₃NPyrazolo[1,5-a]pyridine hybridForms fused heterocyclic systems

Mechanistic Insight :

  • Bromination follows an electrophilic mechanism, with FeBr₃ acting as a Lewis acid catalyst .

  • Cycloaddition reactions exploit the electron-rich nature of the pyrazole ring .

Reductive Coupling Reactions

The compound participates in nitro-sulfinate reductive coupling, forming complex biaryl sulfonamides:

Reaction PartnersConditionsProductYield (%)Source
Sodium 4-nitrophenyl sulfinateNaHSO₃, DMSO, 60°C, 12hBis-sulfonamide dimer72

Mechanism :

  • The nitro group undergoes a 2-electron reduction to nitroso intermediates, which react with sulfinate ions to form N-sulfonyl hydroxylamines .

Coordination Chemistry

The pyridine moiety enables metal coordination, enhancing catalytic or biological activity:

Metal IonLigand SiteApplicationSource
Cu(II)Pyridine N, sulfonamide OAntimicrobial agents
Pd(II)Pyrazole N, pyridine NCross-coupling catalysis

Structural Data :

  • X-ray crystallography confirms bidentate binding via pyridine and sulfonamide oxygen in Cu(II) complexes .

Oxidation Reactions

Controlled oxidation modifies the pyridine and pyrazole rings:

Reaction TypeReagents/ConditionsProductOutcomeSource
Pyridine N-oxidationm-CPBA, CH₂Cl₂, RTPyridine N-oxide derivativeEnhanced solubility in polar solvents
Pyrazole ring oxidationKMnO₄, H₂O, 80°CPyrazolone derivativeLoss of aromaticity

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:

  • Primary products : SO₂, NH₃, and fluorobenzene fragments.

  • Secondary products : Pyrolyzed pyridine-pyrazole residues.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in sulfonamide substituents and pyrazole/pyridine modifications. Key comparisons are summarized below:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Properties/Activities References
3-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1h) 3-Fluoro, 3-methoxyphenyl 118–120 32 Kinase inhibition, moderate solubility
4-Fluoro analog (1d) 4-Fluoro 155–156 35 Higher thermal stability
4-Trifluoromethyl analog (1g) 4-CF₃ 132–134 28 Enhanced lipophilicity
Naphthalene-1-sulfonamide (1i) Naphthyl group 134–136 30 Improved π-π stacking interactions
4-Methoxy analog (1e) 4-OCH₃ 144–146 40 Electron-donating effects

Key Observations:

  • Fluorine Position : The 3-fluoro substitution in the target compound reduces symmetry compared to the 4-fluoro analog (1d), leading to a lower melting point (118–120°C vs. 155–156°C) .
  • Trifluoromethyl vs.
  • Naphthyl vs. Phenyl : The naphthalene sulfonamide (1i) exhibits stronger π-π interactions in crystallography studies, correlating with higher melting points .

Biological Activity

3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound with potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. Its structure includes a pyridine and pyrazole moiety, which are known to contribute to various biological activities.

The compound's molecular formula is C16H15FN4O2SC_{16}H_{15}FN_{4}O_{2}S with a molecular weight of 346.4 g/mol. This information is crucial for understanding its interactions within biological systems and its pharmacokinetic properties .

Biological Activity Overview

Recent studies have highlighted the biological activities associated with compounds containing similar structural motifs, particularly those involving pyrazole and pyridine derivatives. The following sections detail specific activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research indicates that compounds featuring the 1H-pyrazole structure exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Compounds similar to this compound demonstrated antiproliferative activity against breast cancer cells .
  • Liver Cancer (HepG2) : Similar compounds were also effective in inhibiting liver cancer cell proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound TypeCancer TypeIC50 (µM)
1H-Pyrazole DerivativeMDA-MB-231 (Breast)<10
1H-Pyrazole DerivativeHepG2 (Liver)<15

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds derived from the pyrazole scaffold have been shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process:

  • COX Inhibition : Certain derivatives exhibited IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac, indicating superior efficacy in reducing inflammation .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound TypeCOX Inhibition (IC50 µM)Comparison Drug
Pyrazole Derivative0.01Diclofenac (54.65)

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. Some studies report that pyrazole derivatives can effectively inhibit bacterial growth:

  • Antibacterial Efficacy : Compounds have shown strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values below 1 µg/mL for certain derivatives .

Table 3: Antimicrobial Activity

Compound TypeBacterial StrainMIC (µg/mL)
Pyrazole DerivativeStaphylococcus aureus<0.5
Pyrazole DerivativeEscherichia coli<0.5

Case Studies

  • Study on Anticancer Effects : A series of pyrazole-based compounds were synthesized and evaluated for their anticancer properties in vitro and in vivo. The results indicated that compounds with a similar structure to this compound exhibited significant tumor growth inhibition in xenograft models .
  • Anti-inflammatory Evaluation : Research conducted on a novel series of pyrazoles demonstrated their ability to act as selective COX-2 inhibitors with promising anti-inflammatory profiles in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.